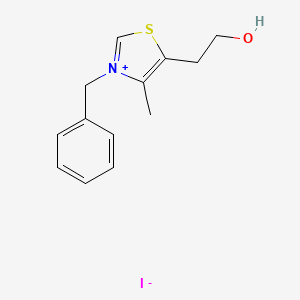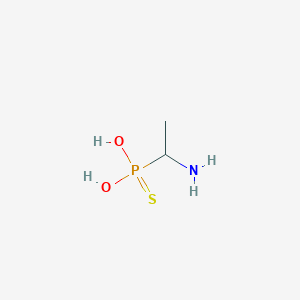
Phosphonothioic acid, (1-aminoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of a phosphonothioic acid group attached to an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, (1-aminoethyl)-, can be achieved through several methods. One effective protocol involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using dimethyl sulfate as an alkylating agent . This reaction leads to the formation of phosphonic acid quaternary ammonium derivatives, which can be further hydrolyzed to yield the desired compound. The overall yield of this method can reach up to 88%, and the products are typically purified by crystallization .
Industrial Production Methods
While specific industrial production methods for phosphonothioic acid, (1-aminoethyl)-, are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The use of efficient alkylating agents and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonothioic acid, (1-aminoethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aminoethyl phosphonothioic acids. These products have diverse applications in various fields.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, (1-aminoethyl)-, has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of phosphonothioic acid, (1-aminoethyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can lead to various biological effects, including antiviral and antibacterial activities.
Vergleich Mit ähnlichen Verbindungen
Phosphonothioic acid, (1-aminoethyl)-, can be compared with other similar compounds such as:
Eigenschaften
CAS-Nummer |
188649-76-5 |
|---|---|
Molekularformel |
C2H8NO2PS |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
1-dihydroxyphosphinothioylethanamine |
InChI |
InChI=1S/C2H8NO2PS/c1-2(3)6(4,5)7/h2H,3H2,1H3,(H2,4,5,7) |
InChI-Schlüssel |
MZBJETBJGMAQSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N)P(=S)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


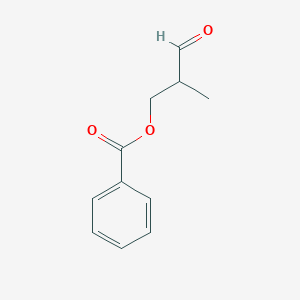
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
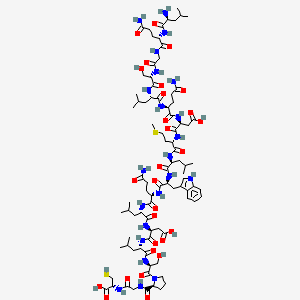
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
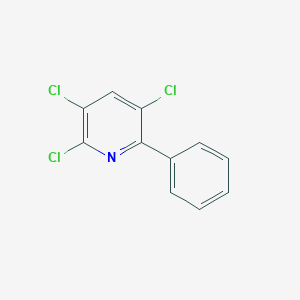
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
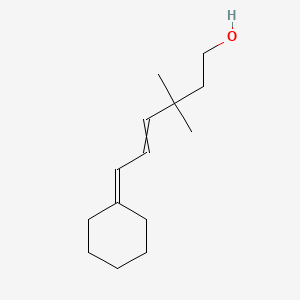
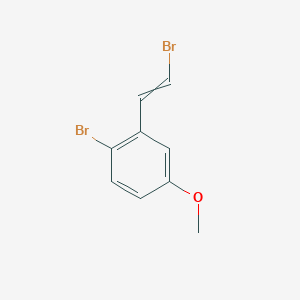

![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
